

An In-depth Technical Guide to Triperiden (C₂₁H₃₀ClNO)

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Compound of Interest

Compound Name: Triperiden

Cat. No.: B1683667

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triperiden, with the molecular formula C₂₁H₃₀ClNO, is a synthetic compound recognized for its dual pharmacological activities as an anticholinergic and an antiviral agent. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and methods for its analysis. Furthermore, it elucidates its mechanisms of action through detailed signaling pathway diagrams. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of related therapeutic agents.

Chemical and Physical Properties

Triperiden hydrochloride is a white crystalline powder. While exhaustive experimental data for **Triperiden** is not readily available in public literature, its properties can be inferred from its structure and data on analogous compounds.

Property	Value (Predicted or from related compounds)	Reference(s)
Molecular Formula	C ₂₁ H ₃₀ ClNO	[1]
Molecular Weight	347.9 g/mol	[1]
IUPAC Name	1-phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0 ^{2,6}]heptan-3-yl)propan-1-ol hydrochloride	[1]
CAS Number	14617-17-5	[1]
Appearance	White crystalline powder	
Solubility	Soluble in water and ethanol	

Synthesis

A specific, detailed experimental protocol for the synthesis of **Triperiden** is not widely published. However, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions, particularly the Mannich and Grignard reactions, which are commonly used for the synthesis of analogous β -amino alcohols.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key steps:

- Mannich Reaction: Formation of a β -amino ketone intermediate.
- Grignard Reaction: Addition of a phenyl group to the ketone to form the tertiary alcohol.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Tricyclo[2.2.1.0^{2,6}]heptan-3-yl)-3-(piperidin-1-yl)propan-1-one (Mannich Base)

- Reactants: 3-Acetyltricyclo[2.2.1.0^{2,6}]heptane, piperidine hydrochloride, and paraformaldehyde.

- Procedure:

1. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-acetyltricyclo[2.2.1.0^{2,6}]heptane (1 equivalent), piperidine hydrochloride (1.1 equivalents), and paraformaldehyde (1.5 equivalents) in a suitable solvent such as ethanol.
2. Add a catalytic amount of hydrochloric acid.
3. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
4. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
5. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Mannich base.
7. Purify the product by column chromatography on silica gel.

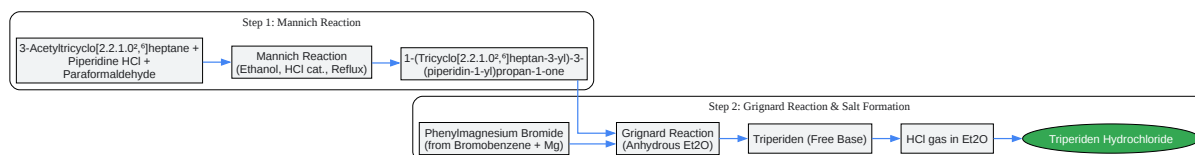
Step 2: Synthesis of **Triperiden** Hydrochloride

- Reactants: 1-(Tricyclo[2.2.1.0^{2,6}]heptan-3-yl)-3-(piperidin-1-yl)propan-1-one and phenylmagnesium bromide.

- Procedure:

1. Prepare the Grignard reagent, phenylmagnesium bromide, by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.^{[2][3]}
2. In a separate flask under an inert atmosphere, dissolve the Mannich base from Step 1 in anhydrous diethyl ether.
3. Cool the solution of the Mannich base to 0°C in an ice bath.

4. Slowly add the prepared phenylmagnesium bromide solution dropwise to the cooled solution of the Mannich base with constant stirring.
5. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
6. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
7. Separate the organic layer, and extract the aqueous layer with diethyl ether.
8. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
9. Filter and evaporate the solvent to obtain the crude **Triperiden** free base.
10. Dissolve the crude product in diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate **Triperiden** hydrochloride.
11. Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product.



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Proposed synthetic workflow for **Triperiden** Hydrochloride.

Analytical Methods

For the quality control and characterization of **Triperiden**, a combination of chromatographic and spectroscopic techniques would be employed.

High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 3.0).
- Detection: UV detection at a wavelength of approximately 210 nm.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Temperature: 25°C.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), would be used for identification and structural elucidation.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Expected $[M+H]^+$ ion: m/z 312.23 (for the free base).
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the loss of the piperidine ring and cleavage of the propanol chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the definitive structural confirmation of **Triperiden**. While specific data for **Triperiden** is scarce, the expected chemical shifts can be predicted based on its structure.

Representative ^1H NMR Data (Predicted):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.2-7.5	m	5H	Aromatic protons (phenyl group)
2.5-3.0	m	6H	Protons on carbons adjacent to piperidine N
1.0-2.5	m	~18H	Remaining aliphatic protons (piperidine and tricycloheptane)
~4.0	s	1H	Hydroxyl proton (exchangeable with D_2O)

Representative ^{13}C NMR Data (Predicted):

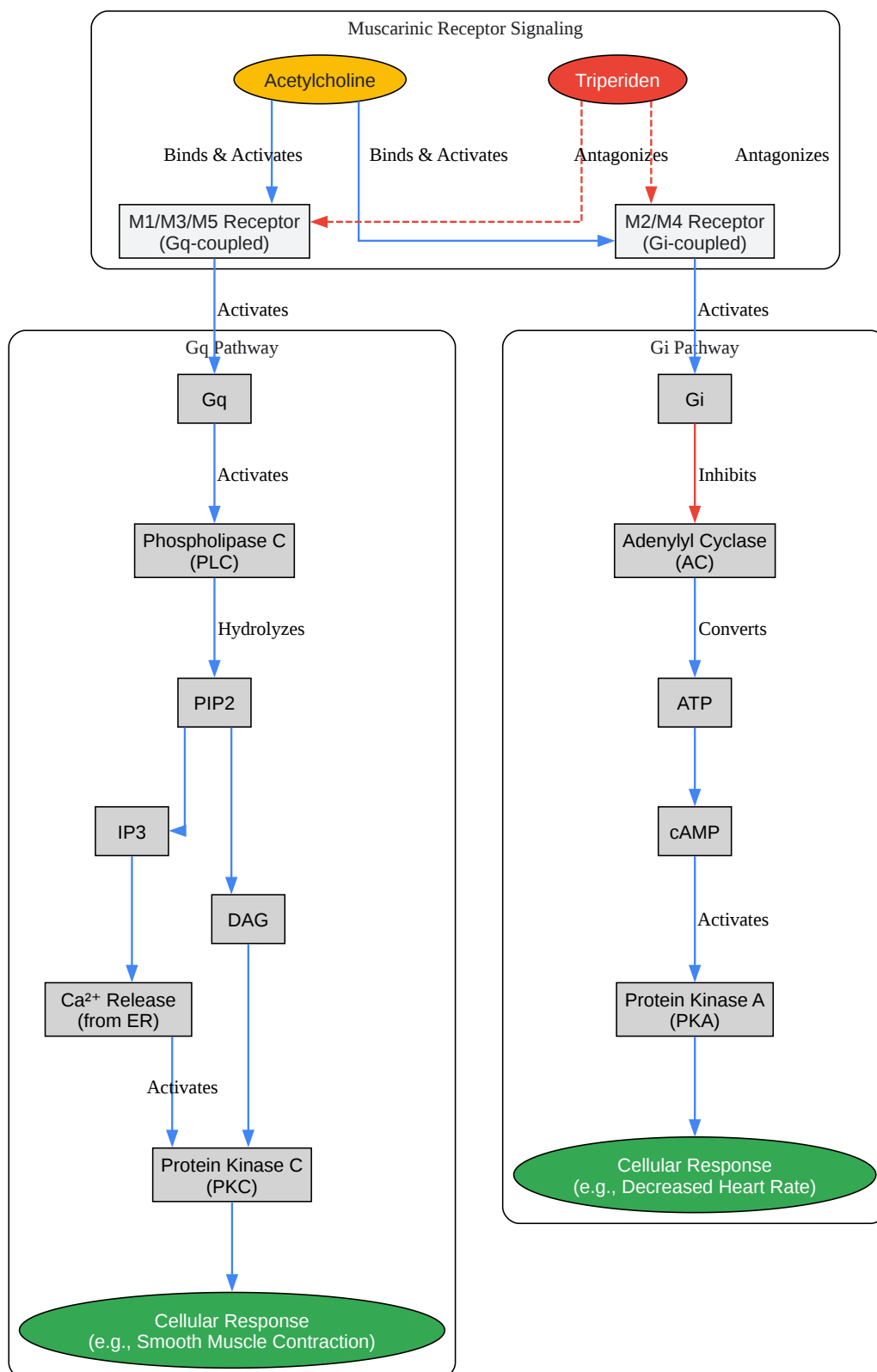
Chemical Shift (ppm)	Assignment
125-145	Aromatic carbons
~75	Quaternary carbon bearing the hydroxyl group
45-60	Carbons of the piperidine ring adjacent to N
20-45	Remaining aliphatic carbons

Mechanism of Action

Triperiden exhibits two distinct pharmacological activities: anticholinergic and antiviral.

Anticholinergic Activity: Muscarinic Receptor Antagonism

Triperiden acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine, it inhibits parasympathetic nerve impulses. This action is particularly relevant in the treatment of Parkinson's disease, where it helps to correct the imbalance between dopaminergic and cholinergic systems in the brain. The M1 and M2 subtypes of muscarinic receptors are key targets.

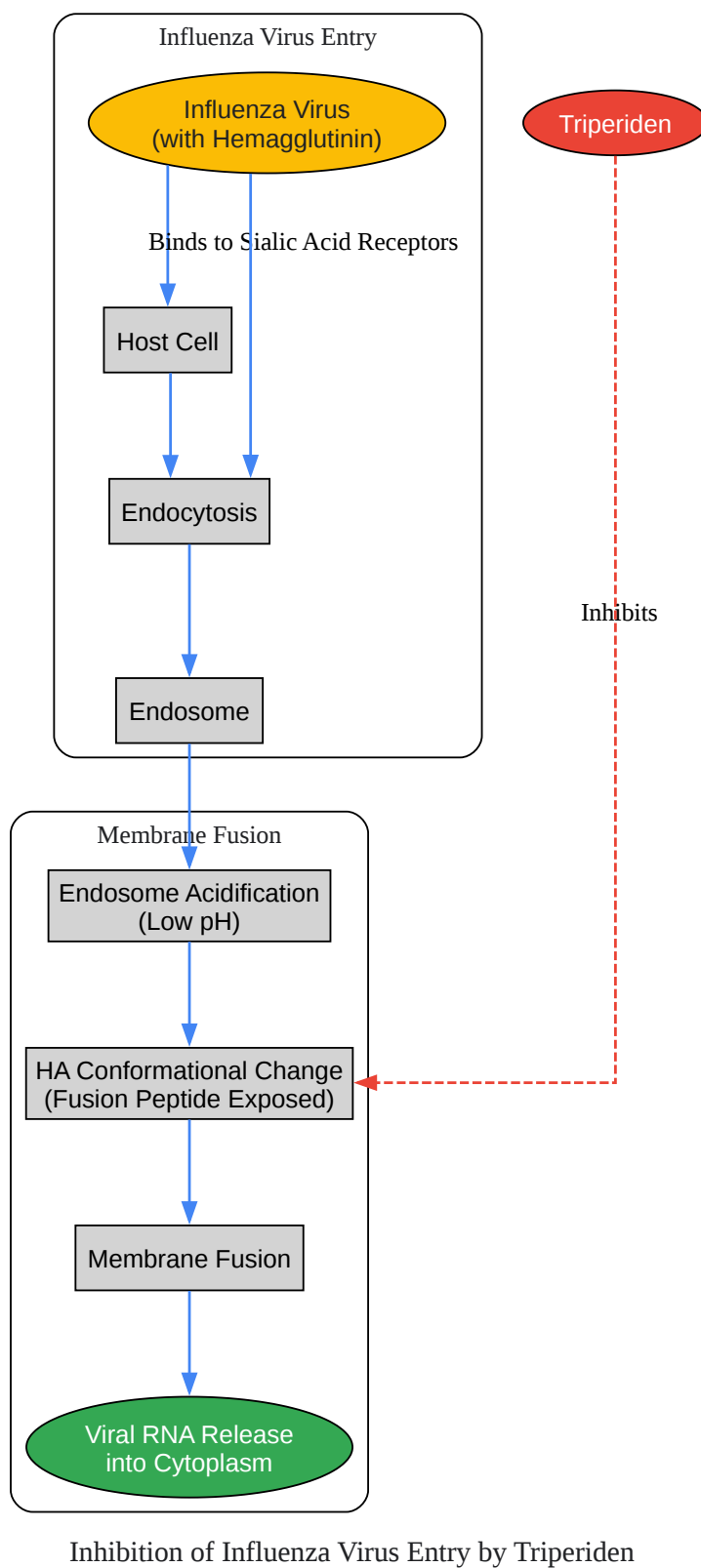


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Anticholinergic action of **Triperiden** on muscarinic receptor signaling.

Antiviral Activity: Inhibition of Influenza Hemagglutinin

Triperiden has been shown to inhibit the replication of the influenza virus. Its mechanism of action involves targeting the viral hemagglutinin (HA) protein. HA is crucial for the virus's entry into host cells. Following endocytosis of the virus, the acidic environment of the endosome triggers a conformational change in HA, which exposes a fusion peptide that mediates the fusion of the viral and endosomal membranes. **Triperiden** is thought to bind to HA and stabilize its pre-fusion conformation, thereby preventing the acid-induced conformational change and blocking viral entry.



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Antiviral action of **Triperiden** via inhibition of hemagglutinin.

Conclusion

Triperiden is a molecule with significant therapeutic potential, acting on two distinct biological targets. This guide has provided a detailed overview of its chemical nature, a plausible synthetic strategy, and analytical methodologies. The elucidation of its mechanisms of action through signaling pathway diagrams offers a clear understanding of its pharmacological effects at the molecular level. Further research to obtain explicit experimental data for **Triperiden** will be invaluable for its future development and application.

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